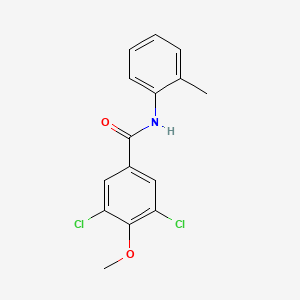
3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide, also known as diclofenac-N-methylanthranilic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
作用机制
The mechanism of action of 3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This inhibition results in the reduction of pain, inflammation, and fever. This drug has been shown to preferentially inhibit COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of adhesion molecules, which are responsible for the recruitment of inflammatory cells to the site of inflammation. This drug has been shown to have analgesic effects by reducing the sensitivity of nociceptors, which are responsible for transmitting pain signals to the brain.
实验室实验的优点和局限性
3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a well-established drug with a known mechanism of action. This drug has been extensively studied in various animal models of inflammation and pain. One of the limitations is that it can cause gastrointestinal side effects such as ulceration and bleeding. This drug can also cause renal toxicity in some patients.
未来方向
There are several future directions for the research on 3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide. One of the future directions is to investigate its potential therapeutic effects in other disease conditions such as cancer, cardiovascular disease, and neuroinflammation. Another future direction is to investigate its potential for drug repurposing, where existing drugs are used for new indications. This drug has also been investigated for its potential use as a topical analgesic for the treatment of localized pain and inflammation. Overall, the research on this compound has the potential to lead to new therapeutic options for various disease conditions.
合成方法
The synthesis of 3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 2-methylanthranilic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3,5-dichloro-4-methoxyaniline in the presence of a base such as triethylamine to form the desired product. The synthesis of this compound-methylanthranilic acid is a well-established process and has been extensively studied in the literature.
科学研究应用
3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for causing pain and inflammation. This drug has been used in various scientific research studies to investigate its potential therapeutic effects in various disease conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
属性
IUPAC Name |
3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-5-3-4-6-13(9)18-15(19)10-7-11(16)14(20-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPJFGCFANYKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


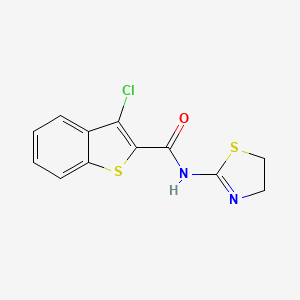
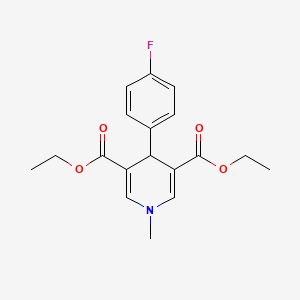
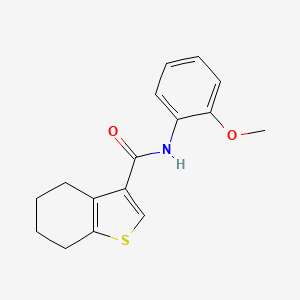
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)


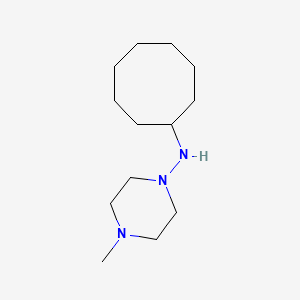



![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)